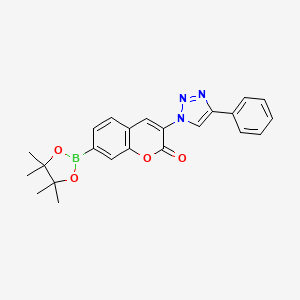
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a synthetic organic compound that features a triazole ring, a boronate ester, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Boronate Ester: The boronate ester can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated precursor.
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through various methods, including the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chromenone moieties.
Reduction: Reduction reactions could target the triazole ring or the chromenone structure.
Substitution: The boronate ester group is particularly reactive in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as a building block for more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Materials Science: The boronate ester group could be used in the development of new materials, such as polymers or sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In drug development, for example, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions, while the boronate ester might form reversible covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Lacks the boronate ester group.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Lacks the triazole ring.
Uniqueness
The unique combination of the triazole ring, boronate ester, and chromenone moiety in 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one provides a versatile platform for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H22BN3O4 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-(4-phenyltriazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |
InChI |
InChI=1S/C23H22BN3O4/c1-22(2)23(3,4)31-24(30-22)17-11-10-16-12-19(21(28)29-20(16)13-17)27-14-18(25-26-27)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI Key |
CGNLSNZFSXUPKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















